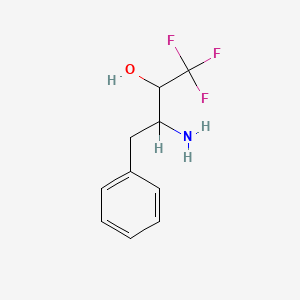

![molecular formula C19H21N5O B2754322 N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1797288-03-9](/img/structure/B2754322.png)

N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrimidine, a class of organic compounds with a two-ring structure composed of carbon and nitrogen atoms . Pyrimidine derivatives, including this compound, have been found to have promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Synthesis Analysis

The synthesis of such compounds often involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds . These are designed and synthesized as novel CDK2 targeting compounds . The exact synthesis process for this specific compound is not detailed in the available literature.科学的研究の応用

Application in Cancer Treatment

Field

Summary of the Application

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, have shown promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Methods of Application

The compounds are typically synthesized in a laboratory setting and then tested in vitro (in a controlled lab environment outside of a living organism) and in vivo (inside a living organism) for their anticancer potential .

Results or Outcomes

These compounds have shown promising results in inhibiting the growth of cancer cells. However, the specific results, including quantitative data or statistical analyses, are not provided in the source .

Application in Material Science

Field

Material Science, Nanotechnology

Summary of the Application

N-bridged pyrido[4,3-d]pyrimidine derivatives have been synthesized and used in the self-assembly of twin rosette cages and nanotubes in organic media .

Methods of Application

The target molecules were synthesized in 11 steps using a convergent approach. The final bridged compounds were characterized by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .

Results or Outcomes

The hierarchical self-assembly of the nanocages into rosette nanotubes and nanobundles was established by electron microscopy and molecular modeling studies .

Application in Organic Synthesis

Field

Summary of the Application

3,5-Dimethylphenylboronic acid, a compound with a similar structure, has been used as a reactant in palladium-catalyzed Suzuki coupling reactions .

Methods of Application

The compound is typically used in a laboratory setting, where it is combined with other reactants in the presence of a palladium catalyst to facilitate the Suzuki coupling reaction .

Results or Outcomes

The Suzuki coupling reaction is a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds. The specific results, including quantitative data or statistical analyses, are not provided in the source .

Application in Extraction Processes

Field

Chemical Engineering, Food Science

Summary of the Application

3,5-Dimethylphenylboronic acid has been used as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .

Methods of Application

The compound is added to an aqueous solution containing xylose, glucose, and fructose. It then forms complexes with these sugars, allowing them to be extracted from the solution .

Results or Outcomes

This method provides an efficient way to extract these sugars from aqueous solutions. However, the specific results, including quantitative data or statistical analyses, are not provided in the source .

Application in DNA-Base Hybrid Synthesis

Field

Biochemistry, Molecular Biology

Summary of the Application

N-bridged pyrido[4,3-d]pyrimidine derivatives have been synthesized for the realization of a self-assembled bis-rosette cage, in organic media .

Methods of Application

Starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate, the target molecules were synthesized in 11 steps using a convergent approach .

Results or Outcomes

Application in Antitumor Treatment

Field

Summary of the Application

Piritrexim, a pyrido[2,3-d]pyrimidine derivative, has shown good antitumor effects on the carcinosarcoma in rats .

Methods of Application

Piritrexim inhibits dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis .

Results or Outcomes

Piritrexim showed good antitumor effects on the carcinosarcoma in rats .

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-12-4-5-16(8-13(12)2)21-19(25)23-7-6-17-15(11-23)10-20-18-9-14(3)22-24(17)18/h4-5,8-10H,6-7,11H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHDZZRCLLUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,4-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754244.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2754252.png)

![Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid](/img/structure/B2754253.png)

![N-[(2-fluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2754259.png)

![9-[4-(tert-butyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2754260.png)